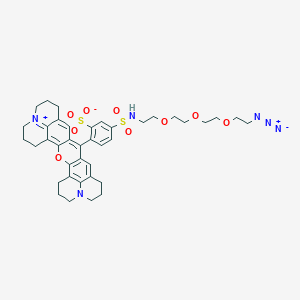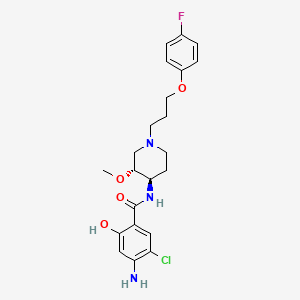
O-(3-Bromo-5-fluorophenyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3-Bromo-5-fluorophenyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C6H5BrFNO·HCl It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 3-bromo-5-fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Bromo-5-fluorophenyl)hydroxylamine Hydrochloride typically involves the reaction of 3-bromo-5-fluoroaniline with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate nitroso compound, which is subsequently reduced to the hydroxylamine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
O-(3-Bromo-5-fluorophenyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of O-(3-Bromo-5-fluorophenyl)hydroxylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modification of protein function. The bromine and fluorine substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- O-(3-Fluorophenyl)hydroxylamine Hydrochloride
- O-(3-Bromophenyl)hydroxylamine Hydrochloride
- O-(3-Chloro-5-fluorophenyl)hydroxylamine Hydrochloride
Comparison: O-(3-Bromo-5-fluorophenyl)hydroxylamine Hydrochloride is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and specificity compared to similar compounds with only one halogen substituent. The dual halogenation can also influence the compound’s physicochemical properties, such as solubility and stability, making it a valuable intermediate in various chemical and biological applications.
Properties
Molecular Formula |
C6H6BrClFNO |
|---|---|
Molecular Weight |
242.47 g/mol |
IUPAC Name |
O-(3-bromo-5-fluorophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H5BrFNO.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3H,9H2;1H |
InChI Key |
MCNZYQIULVGJDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)ON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)

![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B13716527.png)

![3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716534.png)
![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)





